4-Chlorodehydromethyltestosteron

Übersicht

Beschreibung

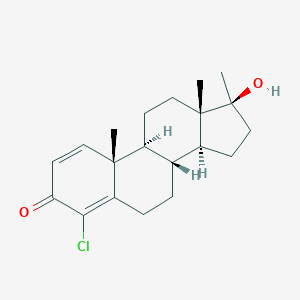

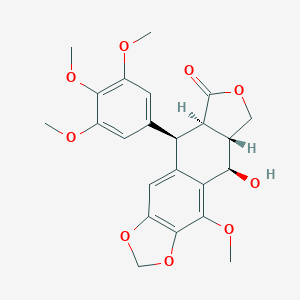

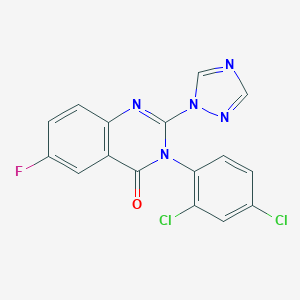

4-Chlorodehydromethyltestosterone, also known as Chlorodehydromethyltestosterone or Oral Turinabol, is an anabolic–androgenic steroid (AAS). It is the 4-chloro-substituted derivative of metandienone (dehydromethyltestosterone) .

Synthesis Analysis

4-Chlorodehydromethyltestosterone is a derivative of dianabol (dbol), but it does not aromatize into estrogen. It produces slow, quality gains with fewer side effects than methandrostenolone .Molecular Structure Analysis

The molecular formula of 4-Chlorodehydromethyltestosterone is C20H27ClO2. It has an average mass of 334.880 Da and a monoisotopic mass of 334.169952 Da .Wissenschaftliche Forschungsanwendungen

Pharmakologische Forschung

4-Chlorodehydromethyltestosteron, auch bekannt als Oral Turinabol, wird hauptsächlich auf seine anabol-androgenen Steroid (AAS)-Eigenschaften untersucht. Die Forschung auf diesem Gebiet konzentriert sich auf das Verständnis seiner Auswirkungen auf das Muskelwachstum, die Leistungssteigerung und seine potenziellen therapeutischen Anwendungen in der Medizin .

Drogenprüfung & Sportmedizin

Diese Verbindung ist von besonderem Interesse bei der Entwicklung von Dopingkontrollprotokollen in der Sportmedizin. Studien zielen darauf ab, Metaboliten zu identifizieren und Testmethoden zu entwickeln, um den Missbrauch bei Sportlern zu erkennen .

Toxikologische Studien

Toxikologische Forschung untersucht die potenziellen Nebenwirkungen einer langfristigen oder übermäßigen Anwendung von this compound, einschließlich Leberschäden und hormoneller Ungleichgewichte .

Steroidsynthese & Modifikation

In der chemischen Forschung wird dieses Steroid als Grundverbindung für die Synthese und strukturelle Modifikation verwendet, mit dem Ziel, Derivate mit veränderten pharmakologischen Profilen zu erzeugen .

Metabolische Studien

Metabolische Studien untersuchen, wie this compound im Körper verarbeitet wird, einschließlich Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungsmustern .

Analytische Chemie

Analytische Chemiker untersuchen die Eigenschaften der Verbindung mit Techniken wie Massenspektrometrie, um ihre Struktur und ihr Verhalten unter verschiedenen Bedingungen zu verstehen .

Gesetzliche Compliance

Historische Analyse

Die historische Forschung befasst sich mit den Ursprüngen und der Entwicklung von this compound, insbesondere seiner Verwendung im Leistungssport in den 1960er Jahren .

Jedes dieser Bereiche bietet eine einzigartige Perspektive auf die Anwendungen und Implikationen von this compound in der wissenschaftlichen Forschung.

NIST Chemistry WebBook BenchChem Scientific Research Publishing

Wirkmechanismus

Target of Action

4-Chlorodehydromethyltestosterone, also known as Chlorodehydromethyltestosterone or Oral Turinabol, is an anabolic–androgenic steroid (AAS) . It primarily targets the androgen receptors in the body . These receptors play a crucial role in the development and maintenance of male sexual characteristics and the growth and maturation of male sex organs .

Mode of Action

The compound interacts with its targets, the androgen receptors, either directly or as DHT (Dihydrotestosterone), and by conversion to estradiol and activation of certain estrogen receptors . This interaction results in a range of changes, including increased protein synthesis, muscle growth, and the development of male secondary sexual characteristics .

Biochemical Pathways

The compound’s anabolic effects promote muscle growth, while its androgenic effects stimulate the development of male sexual characteristics .

Pharmacokinetics

4-Chlorodehydromethyltestosterone is administered orally and has high bioavailability . It is metabolized in the liver and has an elimination half-life of approximately 16 hours . The compound is excreted in urine . These ADME properties impact the compound’s bioavailability, determining how much of the drug reaches the systemic circulation and how long it remains active in the body .

Result of Action

The molecular and cellular effects of 4-Chlorodehydromethyltestosterone’s action include increased protein synthesis, muscle growth, and the development of male secondary sexual characteristics . These effects can result in increased muscle mass and strength, making the compound popular among athletes and bodybuilders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chlorodehydromethyltestosterone. For example, factors such as the user’s overall health, diet, exercise regimen, and the presence of other drugs or substances in the body can affect how the compound works and how effective it is. Additionally, the compound’s stability can be influenced by storage conditions, such as temperature and humidity .

Biochemische Analyse

Biochemical Properties

4-Chlorodehydromethyltestosterone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to androgen receptors, which are nuclear receptors that regulate gene expression. Upon binding, 4-Chlorodehydromethyltestosterone forms a complex with the receptor, which then translocates to the nucleus and binds to specific DNA sequences, modulating the transcription of target genes. This interaction influences the synthesis of proteins involved in muscle growth, repair, and metabolism .

Cellular Effects

4-Chlorodehydromethyltestosterone exerts various effects on different cell types and cellular processes. In muscle cells, it promotes protein synthesis, leading to increased muscle mass and strength. It also enhances the proliferation and differentiation of satellite cells, which are essential for muscle repair and growth. Additionally, 4-Chlorodehydromethyltestosterone influences cell signaling pathways, such as the mTOR pathway, which plays a crucial role in regulating cell growth and metabolism . It also affects gene expression by upregulating genes involved in muscle hypertrophy and downregulating those associated with muscle degradation.

Molecular Mechanism

The molecular mechanism of 4-Chlorodehydromethyltestosterone involves its binding to androgen receptors, leading to the activation of these receptors. This activation triggers a cascade of events, including the recruitment of coactivators and the formation of a transcriptional complex. This complex binds to androgen response elements in the DNA, resulting in the modulation of gene expression. 4-Chlorodehydromethyltestosterone also inhibits the activity of certain enzymes, such as aromatase, which converts testosterone to estrogen, thereby reducing estrogen levels and enhancing its anabolic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chlorodehydromethyltestosterone can vary over time. Initially, it promotes rapid muscle growth and strength gains. Prolonged use can lead to a plateau in these effects due to receptor downregulation and desensitization. The compound is relatively stable, but it can undergo degradation over time, especially under conditions of high temperature and humidity. Long-term studies have shown that continuous exposure to 4-Chlorodehydromethyltestosterone can result in adverse effects on cellular function, including hepatotoxicity and alterations in lipid metabolism .

Dosage Effects in Animal Models

In animal models, the effects of 4-Chlorodehydromethyltestosterone vary with different dosages. At low to moderate doses, it promotes muscle growth and improves physical performance without significant adverse effects. At high doses, it can lead to toxic effects, including liver damage, cardiovascular issues, and hormonal imbalances. Threshold effects have been observed, where a certain dosage is required to achieve the desired anabolic effects, but exceeding this threshold increases the risk of adverse outcomes .

Metabolic Pathways

4-Chlorodehydromethyltestosterone is involved in various metabolic pathways. It is primarily metabolized in the liver by enzymes such as cytochrome P450. The metabolites are then excreted through the urine. This compound can influence metabolic flux by altering the levels of key metabolites involved in energy production and protein synthesis. It also interacts with cofactors such as NADPH, which are essential for its enzymatic conversion .

Transport and Distribution

Within cells and tissues, 4-Chlorodehydromethyltestosterone is transported and distributed through the bloodstream. It binds to plasma proteins, such as albumin and sex hormone-binding globulin, which facilitate its transport to target tissues. Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of 4-Chlorodehydromethyltestosterone can be influenced by factors such as tissue perfusion and the presence of transporters .

Subcellular Localization

4-Chlorodehydromethyltestosterone is primarily localized in the cytoplasm and nucleus of target cells. It contains specific targeting signals that direct it to these compartments. Post-translational modifications, such as phosphorylation, can also influence its localization and activity. In the nucleus, 4-Chlorodehydromethyltestosterone binds to androgen receptors and modulates gene expression, while in the cytoplasm, it can interact with other signaling molecules and enzymes .

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,23H,4-7,10-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUNEISBPXQOPA-XMUHMHRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=C(C(=O)C=CC34C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C(C(=O)C=C[C@]34C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179216 | |

| Record name | 4-Chlorodehydromethyltestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Chloromethandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2446-23-3 | |

| Record name | Oral-Turinabol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2446-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-4-Chloro-17 beta-hydroxy-3-oxo-17 alpha-methylandrosta-1,4-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorodehydromethyltestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORODEHYDROMETHYLTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPZ473F40K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Chloromethandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 - 127 °C | |

| Record name | 4-Chloromethandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The provided research articles mention the challenges in detecting 4-Chlorodehydromethyltestosterone use due to its metabolism in the body. What makes this compound particularly difficult to detect compared to other anabolic steroids?

A1: One significant challenge in detecting 4-Chlorodehydromethyltestosterone (OT) use stems from its long-term metabolites. While the original paper from 2012 proposed methods for detecting these metabolites [], subsequent research has raised concerns about the validation and accuracy of these methods []. The lack of rigorous validation and verification, combined with a lack of published excretion studies in peer-reviewed journals, makes definitively proving OT use based on these metabolites difficult. This stands in contrast to the World Anti-Doping Agency (WADA) encouraging accredited laboratories to publish such findings for other substances []. The ongoing debate surrounding the reliability of these detection methods complicates efforts to identify athletes who have used OT, highlighting the need for further research and standardized methodologies.

Q2: One of the papers mentions the “17-epimerization” of various anabolic steroids, including 4-Chlorodehydromethyltestosterone. What is 17-epimerization, and how does it affect the detection and activity of these compounds?

A2: 17-epimerization is a chemical process where the spatial arrangement of atoms around the 17th carbon atom in a steroid molecule is reversed []. This seemingly small change can significantly impact a steroid's biological activity and how it's processed in the body. For example, the research shows that the extent of 17-epimerization varies depending on the structure of the steroid molecule, specifically the A-ring []. This means that different anabolic steroids, including 4-Chlorodehydromethyltestosterone, will have different proportions of their 17-epimers present in a user's system. This variability complicates detection efforts, as analytical methods must differentiate between the original steroid and its 17-epimer, which may have distinct chromatographic and spectroscopic properties [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)

![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)

![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)

![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide](/img/structure/B159506.png)

![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)